Enantiomeric Stereoselectivity: 3000-Fold Higher Affinity of (+)-Butaclamol Versus (-)-Butaclamol at Dopamine Receptors
The neuroleptic activity of butaclamol resides exclusively in the (+)-enantiomer. In competition binding assays using [³H]spiperone in calf caudate nucleus homogenates, the Ki ratio of (+)-butaclamol to (-)-butaclamol was determined to be 3000 [1]. This represents the highest stereoselectivity ratio observed among eight pairs of neuroleptic enantiomers tested, substantially exceeding those of dexclamol (ratio 151) and isobutaclamol (ratio 146) [1].
| Evidence Dimension | Stereoselective binding affinity ratio (Ki) at dopamine receptors |
|---|---|
| Target Compound Data | Ki ratio: 3000 |
| Comparator Or Baseline | (-)-Butaclamol; dexclamol (ratio 151); (+)-isobutaclamol (ratio 146) |
| Quantified Difference | 3000-fold difference between enantiomers; 20-fold higher stereoselectivity than next most selective comparator |
| Conditions | [³H]spiperone competition binding in crude homogenates of calf caudate nucleus |
Why This Matters
This extreme stereoselectivity establishes (+)-butaclamol as the definitive tool for defining nonspecific binding and validating receptor occupancy in dopamine pharmacology assays, whereas racemic material or the (-)-enantiomer introduces substantial experimental noise.
- [1] Seeman P, Westman K, Protiva M, et al. Neuroleptic receptors: stereoselectivity for neuroleptic enantiomers. Eur J Pharmacol. 1979;56(3):247-51. PMID: 38971. View Source
